REACTION_CXSMILES
|
[H-].[Na+].CI.C(O[C:10]([NH:12][CH2:13][C:14]1[CH:23]=[CH:22][C:17]([C:18]([O:20][CH3:21])=[O:19])=[CH:16][CH:15]=1)=O)(C)(C)C>C1COCC1>[CH3:10][NH:12][CH2:13][C:14]1[CH:23]=[CH:22][C:17]([C:18]([O:20][CH3:21])=[O:19])=[CH:16][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.35 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
to stir at AT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under vacuum
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
STIRRING
|
Details
|
to stir at AT overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CNCC1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |